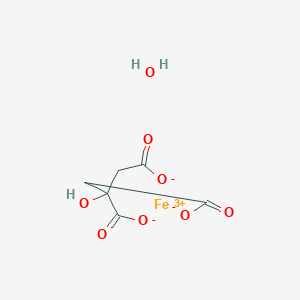
Ferric citrate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric citrate monohydrate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of iron-based compound that is commonly used in laboratory experiments to study the effects of iron on various biological processes. The purpose of
Aplicaciones Científicas De Investigación
1. Iron and Hematologic Parameters Regulation
Ferric citrate has been explored for its potential in managing iron stores and hematologic parameters. It has shown efficacy in increasing ferritin and transferrin saturation levels, with notable reductions in intravenous iron and erythropoiesis-stimulating agents use. This was particularly observed in a study of subjects with end-stage renal disease (ESRD), demonstrating ferric citrate's role in maintaining hemoglobin while reducing the need for intravenous iron supplementation (Umanath et al., 2015).
2. Impact on Hyperphosphatemia and Iron Deficiency
Ferric citrate has been investigated for its dual role in treating hyperphosphatemia and iron deficiency, especially in patients undergoing hemodialysis for end-stage renal disease. Clinical trials have consistently shown its effectiveness in controlling hyperphosphatemia and improving iron deficiency anemia, highlighting its utility in managing chronic kidney disease-related mineral bone disease and iron-deficiency anemia (Yagil et al., 2015).
3. Toxicological Assessment in Animal Models
A subchronic toxicity study of ferric citrate in rats revealed changes in body weight, blood cell counts, serum biochemistry, and organ weights at certain dosages. This study was significant in establishing the no-observed-adverse-effect level (NOAEL) of ferric citrate, providing valuable data for its safety profile in potential human applications (Toyoda et al., 2014).
4. Cellular Damage and Genetic Effects
Research on ferric citrate's role in cellular damage indicated its impact on lipid peroxidation, DNA strand breaks, and sister chromatid exchanges in cell models. This study suggested the importance of the bioavailable form of iron in inducing genetic damage and its potential implications in iron overload conditions (Hartwig et al., 1993).
5. Effects on Intestinal Immune and Barrier Functions
Ferric citrate's long-term administration in mice demonstrated impacts on intestinal immune and barrier functions. It was observed to affect cytokine levels, tight junction proteins, and oxidative stress markers, indicating its potential effects on intestinal health and function (Luo et al., 2020).
6. Bacterial Iron Uptake
A study on Bacillus cereus revealed that this bacterium utilizes ferric citrate for its iron uptake, highlighting the role of ferric citrate in microbial iron nutrition and its potential implications in bacterial pathogenesis (Fukushima et al., 2012).
7. Cardiovascular and Renal Protection in Chronic Kidney Disease
Ferric citrate has shown promise in cardiovascular and renal protection in chronic kidney disease settings. Its application led to improved biochemical profiles, enhanced cardiac and renal function, and extended survival in animal models, suggesting its potential therapeutic value in human kidney diseases (Hanudel, 2019).
Propiedades
Número CAS |
153531-98-7 |
|---|---|
Nombre del producto |
Ferric citrate monohydrate |
Fórmula molecular |
C6H7FeO8 |
Peso molecular |
262.96 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
Clave InChI |
AJVRSHNXSHMMCH-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
Otros números CAS |
2338-05-8 153531-98-7 |
Pictogramas |
Irritant |
Sinónimos |
ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



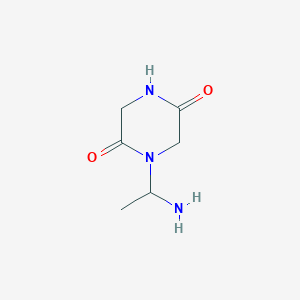
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
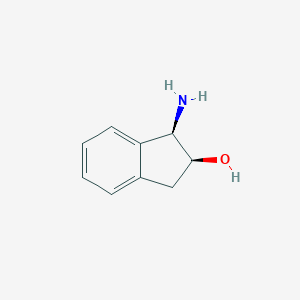
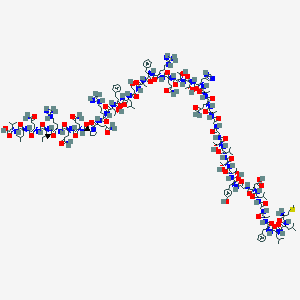
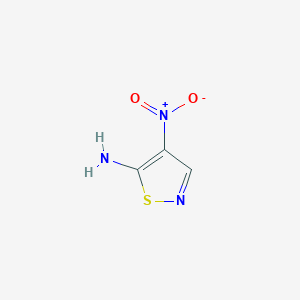
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
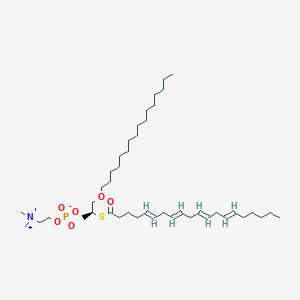
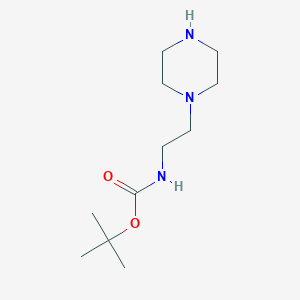
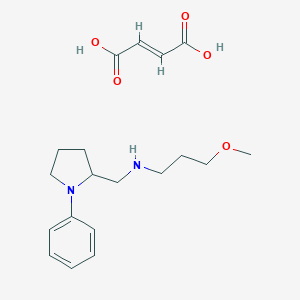
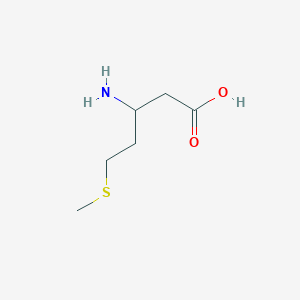
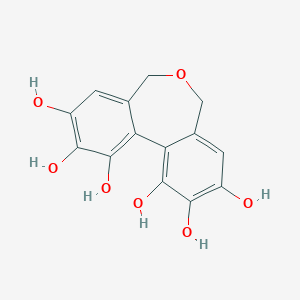
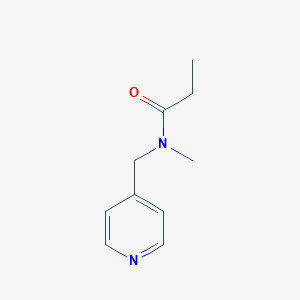
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
